A Technical Guide to Boc-cis-4-hydroxy-L-proline Benzyl Ester: A Chiral Building Block for Advanced Peptide and Medicinal Chemistry
A Technical Guide to Boc-cis-4-hydroxy-L-proline Benzyl Ester: A Chiral Building Block for Advanced Peptide and Medicinal Chemistry
Audience: Researchers, Scientists, and Drug Development Professionals CAS Registry Number: 87691-27-8 (for the parent acid, N-Boc-cis-4-hydroxy-L-proline)[1]
Executive Summary
This technical guide provides an in-depth analysis of Boc-cis-4-hydroxy-L-proline benzyl ester, a synthetically versatile derivative of the non-proteinogenic amino acid hydroxyproline. As a bifunctionally protected building block, it offers significant utility in solid-phase peptide synthesis (SPPS), medicinal chemistry, and the development of novel biomaterials. This document elucidates the compound's core physicochemical properties, provides detailed protocols for its synthesis and purification, and explores its strategic applications. We delve into the profound conformational influence of the cis-4-hydroxyproline moiety on peptide secondary structures, a critical aspect for the rational design of peptidomimetics, constrained peptides, and PROTAC linkers. This guide is intended to serve as a comprehensive resource for researchers leveraging this unique chiral scaffold to advance therapeutic and materials science frontiers.
Introduction: The Strategic Importance of Hydroxyproline Analogs
Hydroxyproline, a non-proteinogenic amino acid, is a cornerstone of structural biology, most renowned for its critical role in stabilizing the collagen triple helix.[2][3] It is formed through the post-translational modification of proline residues, and the resulting hydroxyl group imposes significant conformational constraints and stereoelectronic effects that dictate the geometry and stability of the peptide backbone.[2][4] While the trans-4-hydroxyproline isomer is prevalent in collagen, the synthetic availability of its diastereomers, including cis-4-hydroxyproline, has unlocked new avenues in peptide design and drug discovery.
The title compound, Boc-cis-4-hydroxy-L-proline benzyl ester, is a strategically protected form of this amino acid. The N-terminal tert-butyloxycarbonyl (Boc) group provides robust, acid-labile protection compatible with various coupling conditions, while the C-terminal benzyl (Bzl) ester offers stable carboxyl protection that can be selectively removed via hydrogenolysis.[][6] This orthogonal protection scheme makes it an invaluable building block for the precise incorporation of conformationally constrained motifs into complex molecular architectures. Its applications range from enhancing peptide stability against proteolysis to serving as a key intermediate in the synthesis of innovative drug candidates.[2][7][8]
Physicochemical and Structural Properties
Understanding the fundamental properties of Boc-cis-4-hydroxy-L-proline benzyl ester is paramount for its effective use in synthesis and purification. The key characteristics are summarized below.
| Property | Value | Source(s) |
| Chemical Name | (2S,4S)-1-tert-butyl 2-benzyl 4-hydroxypyrrolidine-1,2-dicarboxylate | IUPAC |
| Molecular Formula | C₁₇H₂₃NO₅ | [9] |
| Molecular Weight | 321.37 g/mol | Derived |
| Appearance | Typically a white to off-white solid or crystalline powder. | [10] |
| Stereochemistry | The (2S, 4S) configuration defines the L-proline backbone and the cis relationship between the C2 carboxylate and the C4 hydroxyl group. | - |
| Solubility | Soluble in many organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and dimethylformamide (DMF). | General Knowledge |
| Protection Scheme | N-terminus: tert-butoxycarbonyl (Boc). Stable to basic and nucleophilic conditions; readily cleaved by moderate to strong acids (e.g., TFA).[] C-terminus: Benzyl (Bzl) ester. Stable to acidic and basic conditions used in Boc-SPPS; cleaved by catalytic hydrogenolysis or strong acids like HF.[6] | [][6] |
Synthesis and Purification: A Validated Workflow
The synthesis of Boc-cis-4-hydroxy-L-proline benzyl ester is typically achieved through a two-step process starting from the commercially available cis-4-hydroxy-L-proline. The strategic order of protection—securing the amine first before esterifying the carboxylic acid—is crucial to prevent side reactions and ensure high yields.[7]
Synthetic Pathway Overview
The logical flow for the synthesis involves N-terminal protection followed by C-terminal esterification. This approach circumvents potential self-condensation or other side reactions that can occur if the carboxyl group is activated while the amine remains free.
Caption: General workflow for the synthesis and purification of the title compound.
Detailed Experimental Protocol
This protocol synthesizes insights from established methods for Boc protection and benzyl ester formation.[6][11]
Part A: N-Boc Protection
-
Dissolution: Suspend cis-4-hydroxy-L-proline (1 equiv.) in a 1:2 mixture of water and acetone.
-
Basification: Add triethylamine (Et₃N, 1.5 equiv.) to the stirring suspension.
-
Boc Anhydride Addition: At room temperature, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) in acetone.
-
Reaction: Stir the mixture for 4-6 hours at room temperature. Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Solvent Removal: Remove the acetone under reduced pressure.
-
Extraction: Extract the remaining aqueous layer with a non-polar solvent like diethyl ether to remove unreacted (Boc)₂O.
-
Acidification & Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a dilute acid (e.g., 5% citric acid or dilute HCl).
-
Product Extraction: Immediately extract the acidified aqueous layer multiple times with ethyl acetate.
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield crude N-Boc-cis-4-hydroxy-L-proline, often as an oil or foam.
Part B: Benzyl Esterification
-
Salt Formation: Dissolve the crude N-Boc-cis-4-hydroxy-L-proline (1 equiv.) in a minimal amount of ethanol. Add an aqueous solution of cesium carbonate (Cs₂CO₃, 0.5 equiv.) and stir until a clear solution is formed. Remove the solvent under reduced pressure to obtain the dry cesium salt.[6]
-
Esterification Reaction: Dissolve the cesium salt in anhydrous dimethylformamide (DMF). Add benzyl bromide (1.1 equiv.) and stir the reaction at room temperature overnight.
-
Workup: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with water and brine to remove residual DMF and salts.
-
Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude benzyl ester.
Purification by Recrystallization
Boc-protected amino acids and their esters frequently "oil out" during purification.[12] A carefully executed recrystallization is key to obtaining a high-purity, crystalline solid.
-
Solubilization: Place the crude product in an Erlenmeyer flask and add a minimal amount of a "good" solvent (e.g., ethyl acetate) with gentle heating until fully dissolved.[12]
-
Induce Supersaturation: Slowly add a "poor" solvent (e.g., hexane) dropwise while stirring until the solution becomes persistently cloudy.[12]
-
Clarification: Add a few drops of the "good" solvent to just redissolve the precipitate and obtain a clear, saturated solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, then transfer to a refrigerator or ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Applications in Peptide Synthesis and Drug Discovery
The true value of Boc-cis-4-hydroxy-L-proline benzyl ester lies in its ability to modulate the structure and function of peptides.
Conformational Control in Peptides
The rigid pyrrolidine ring of proline restricts the phi (Φ) dihedral angle of the peptide backbone. The stereochemistry of substituents on the ring further influences its pucker and the preferred cis/trans conformation of the preceding peptide bond. Incorporating a cis-4-hydroxyproline derivative introduces a distinct structural constraint compared to its more common trans counterpart, making it a powerful tool for:
-
Inducing β-turns: The specific geometry can stabilize turn structures in a peptide chain, which are crucial for molecular recognition events.
-
Designing Peptidomimetics: By locking a peptide into a specific bioactive conformation, its affinity for a target can be enhanced, and its susceptibility to proteolysis can be reduced.[13]
-
Modulating Helical Structures: The presence of hydroxyproline can influence the stability of helical structures, a key consideration in protein and peptide engineering.[3]
Caption: Impact of incorporating cis-4-hydroxyproline on peptide conformation and properties.
Intermediate for Complex Molecule Synthesis
Beyond direct incorporation into peptides, this building block serves as a chiral scaffold for further chemical elaboration. The hydroxyl group can be functionalized to attach other molecules, a strategy used in the synthesis of:
-
PROTACs (PROteolysis TArgeting Chimeras): Hydroxyproline derivatives are key components of the ligands that bind to E3 ubiquitin ligases like Von Hippel-Lindau (VHL), forming the basis of many PROTAC linkers.[8][14]
-
Novel Amino Acids: The hydroxyl group can be displaced or modified to create other 4-substituted proline analogs, expanding the toolbox of unnatural amino acids.[15]
Analytical Characterization
Confirming the identity and purity of the synthesized material is a critical, self-validating step.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the Boc group (~1.4 ppm, singlet, 9H), the proline ring protons (complex multiplets, ~2.0-4.5 ppm), and the benzyl group (aromatic protons ~7.3 ppm, multiplet, 5H; methylene protons ~5.2 ppm, singlet, 2H). The exact chemical shifts can confirm the cis stereochemistry.
-
¹³C NMR: Will display distinct signals for the carbonyls of the Boc and ester groups, the carbons of the pyrrolidine ring, and the aromatic carbons of the benzyl group. Conformational isomers (rotamers around the N-Boc bond) can sometimes lead to peak broadening or splitting.[16]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will confirm the molecular weight of the compound, typically observed as the [M+Na]⁺ or [M+H]⁺ adduct.
-
Chiral High-Performance Liquid Chromatography (HPLC): Can be used to assess enantiomeric and diastereomeric purity.
Safety, Handling, and Storage
Proper handling is essential for laboratory safety and maintaining the integrity of the compound. The following guidelines are based on safety data for structurally related compounds.[17][18]
-
Hazards: May cause skin and serious eye irritation. May cause respiratory irritation if inhaled as a dust.[17]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or an eyeshield, and a lab coat. Use in a well-ventilated area or chemical fume hood.[17][19]
-
First Aid:
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. The compound may be hygroscopic; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[17][19]
Conclusion
Boc-cis-4-hydroxy-L-proline benzyl ester is more than a simple protected amino acid; it is a sophisticated chemical tool for imposing precise structural control on peptides and other complex molecules. Its unique stereochemistry provides a pathway to creating conformationally defined structures with enhanced biological activity and stability. By understanding its synthesis, properties, and strategic applications, researchers in drug discovery and materials science can effectively harness this building block to engineer the next generation of therapeutics and functional biomaterials.
References
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- Wang, H., et al. (2020). 4-Hydroxy-l-Proline as a General Platform for Stereoregular Aliphatic Polyesters. CCS Chemistry.
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- Banik, S. M., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society.
- Kelly, J. W., & Lee, W. (1999). Convenient synthesis of L-proline benzyl ester. Bioorganic & Medicinal Chemistry Letters.
- Houben-Weyl. (n.d.). Synthesis of Peptides Containing Proline Analogues. Science of Synthesis.
- Benchchem. (n.d.). Benzyl Ester vs. Other Protecting Groups in Peptide Synthesis: A Comparative Guide. Benchchem.
- ChemScence. (n.d.). Boc-cis-4-hydroxy-L-proline CAS: 87691-27-8. ChemScence.
- Krchnak, V., & Smith, J. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. MDPI.
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